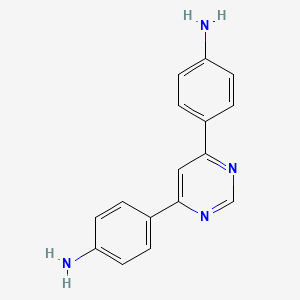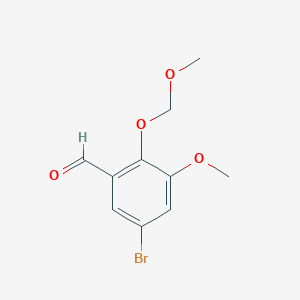
17,20-Dithiahexatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,20-Dithiahexatriacontane is an organic compound with the molecular formula C34H70S2 It is characterized by the presence of two sulfur atoms within a long hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17,20-Dithiahexatriacontane typically involves the reaction of hexadecyl mercaptan with ethylene dibromide under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atoms in hexadecyl mercaptan replace the bromine atoms in ethylene dibromide, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 17,20-Dithiahexatriacontane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thioether.
Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of the original thioether.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
17,20-Dithiahexatriacontane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain thioethers.
Biology: The compound’s interactions with biological membranes and proteins are of interest.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 17,20-Dithiahexatriacontane involves its interaction with molecular targets such as proteins and membranes. The sulfur atoms in the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the long hydrocarbon chain allows the compound to integrate into lipid bilayers, altering membrane properties.
Comparison with Similar Compounds
Hexadecyl mercaptan: A precursor in the synthesis of 17,20-Dithiahexatriacontane.
Ethylene dibromide: Another precursor used in the synthesis.
Other long-chain thioethers: Compounds with similar structures but different chain lengths or functional groups.
Uniqueness: this compound is unique due to its specific chain length and the presence of two sulfur atoms. This gives it distinct chemical and physical properties compared to other thioethers.
Properties
CAS No. |
52109-23-6 |
|---|---|
Molecular Formula |
C34H70S2 |
Molecular Weight |
543.1 g/mol |
IUPAC Name |
1-(2-hexadecylsulfanylethylsulfanyl)hexadecane |
InChI |
InChI=1S/C34H70S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33-34-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
VWVYISUIDOQKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCCSCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



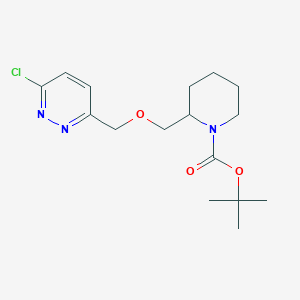
![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)
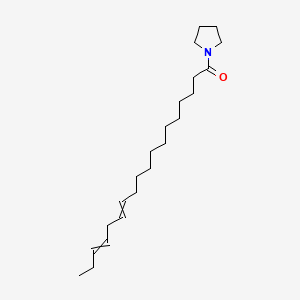
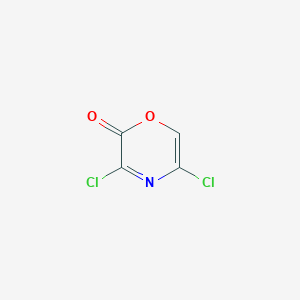
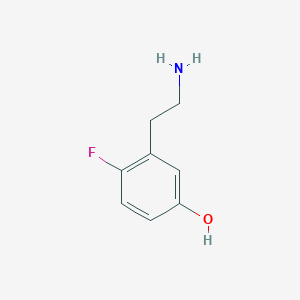
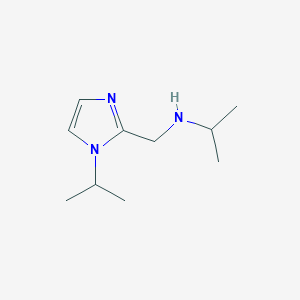
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)

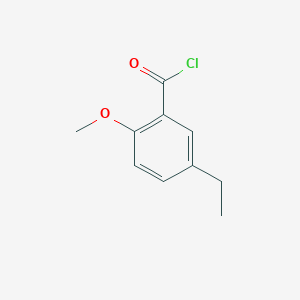
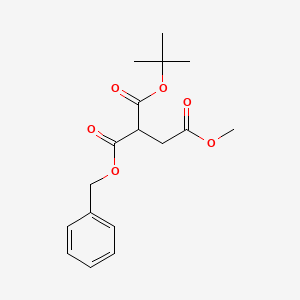
![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
